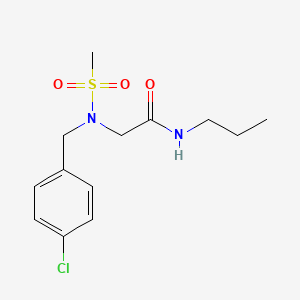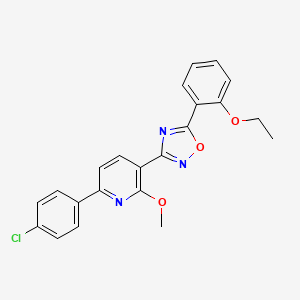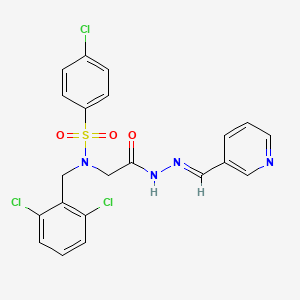
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide, also known as CXM or CXM-101, is a novel compound that has been synthesized and studied for its potential therapeutic applications. CXM belongs to a class of compounds known as benzamides, which have been shown to have a range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects in the body. In addition to its anti-inflammatory and anticancer properties, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have antioxidant effects, and has been studied as a potential treatment for oxidative stress-related diseases. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has also been shown to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, which makes it suitable for use in cell-based assays and animal studies. However, there are some limitations to the use of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has not been extensively studied in humans, which limits its potential for clinical translation.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide. One area of interest is the development of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide analogs with improved potency and selectivity. Another area of interest is the study of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in combination with other drugs or therapies, to determine if it has synergistic effects. Finally, there is a need for further research on the safety and efficacy of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide in humans, to determine its potential for clinical use.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methylquinoline with N-cyclohexyl-2-methylbenzamide. This is followed by a series of chemical reactions that result in the formation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide. The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been studied for its potential therapeutic applications in a range of diseases and conditions. Some of the areas of research include cancer, inflammation, and neurodegenerative diseases. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have anti-inflammatory effects, and has been studied as a potential treatment for arthritis and other inflammatory conditions. In addition, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have anticancer properties, and has been studied as a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-23-19(14-17)15-20(24(28)26-23)16-27(21-9-4-3-5-10-21)25(29)22-11-7-6-8-18(22)2/h6-8,11-15,21H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRBIQQXTFWMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














